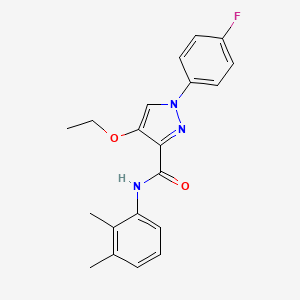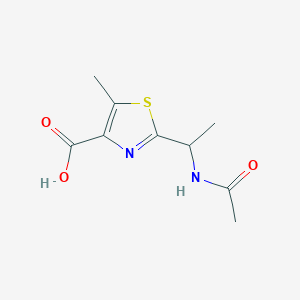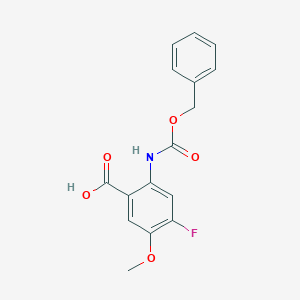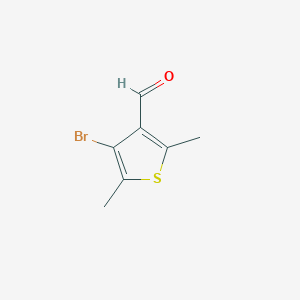![molecular formula C17H19ClN4OS B2817761 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185105-43-4](/img/structure/B2817761.png)
4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a cyano group and a thiazolopyridine moiety, which contributes to its unique chemical properties and potential biological activities.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties could be leveraged to develop new products with enhanced performance.
作用機序
将来の方向性
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as the results of any biological testing. It’s possible that it could have applications in fields such as medicinal chemistry, materials science, or chemical synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Thiazolopyridine Core: The thiazolopyridine core can be synthesized via a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and a β-ketoester. This reaction is often carried out under acidic conditions to facilitate cyclization.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using an appropriate alkylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Coupling with Benzamide: The thiazolopyridine intermediate is then coupled with 4-cyanobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.
Formation of Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides or thiazolopyridines.
類似化合物との比較
Similar Compounds
- 4-cyano-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
- N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide
- 4-cyano-N-(5-isopropylthiazolo[5,4-c]pyridin-2-yl)benzamide
Uniqueness
4-cyano-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is unique due to the presence of both the cyano group and the isopropyl-substituted thiazolopyridine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
4-cyano-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS.ClH/c1-11(2)21-8-7-14-15(10-21)23-17(19-14)20-16(22)13-5-3-12(9-18)4-6-13;/h3-6,11H,7-8,10H2,1-2H3,(H,19,20,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVKIXAOELIQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[4-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]piperidine-4-carboxamide](/img/structure/B2817681.png)
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine](/img/structure/B2817682.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2817683.png)
![N-(3-acetylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2817684.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] 4-fluorobenzoate](/img/structure/B2817685.png)


![N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2817689.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2817694.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2817695.png)
![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)

